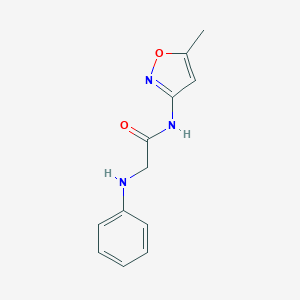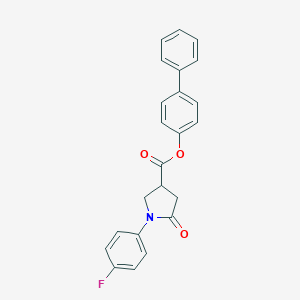
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as EBP, is a synthetic compound that belongs to the class of benzothiazole-based compounds. EBP has been widely studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, studies have shown that this compound can modulate the activity of various signaling pathways involved in neuronal survival and regeneration. This compound can activate the PI3K/Akt signaling pathway, which plays a crucial role in promoting neuronal survival and growth. This compound can also inhibit the activity of the JNK signaling pathway, which is involved in neuronal apoptosis and degeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can increase the expression of various neurotrophic factors such as BDNF and NGF, which are essential for neuronal survival and growth. This compound can also reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in neuroinflammation and neuronal damage. This compound can also improve mitochondrial function and reduce oxidative stress, which are crucial factors in neuronal health.
Advantages and Limitations for Lab Experiments
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. This compound is a synthetic compound, which means that it can be easily synthesized and purified. This compound is also stable and can be stored for extended periods without significant degradation. However, this compound also has some limitations. This compound is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate the exact mechanism of action of this compound.
Future Directions
There are several future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One of the primary directions is to study the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy of this compound in these diseases and to elucidate the exact mechanism of action of this compound. Another direction is to study the potential use of this compound in other fields such as cancer research and cardiovascular disease. Further studies are needed to determine the potential applications of this compound in these fields. Overall, this compound is a promising compound with several potential applications in scientific research.
Synthesis Methods
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is synthesized through a multi-step process involving the reaction of various reagents. The initial step involves the condensation of 6-ethoxy-2-aminobenzothiazole with phenylacetyl chloride in the presence of a base to form the corresponding benzothiazole-based compound. The subsequent steps involve the reaction of this intermediate with pyrrolidinecarboxylic acid and formation of the final compound, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of neuroscience. This compound has been shown to have neuroprotective effects and can prevent neuronal damage caused by various stressors. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C20H19N3O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-15-8-9-16-17(11-15)27-20(21-16)22-19(25)13-10-18(24)23(12-13)14-6-4-3-5-7-14/h3-9,11,13H,2,10,12H2,1H3,(H,21,22,25) |
InChI Key |
NQAYUEAMBREEFR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)






